

Physical and chemical properties of 3-Bromo-3-ethylpentane

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Compound of Interest

Compound Name: 3-Bromo-3-ethylpentane

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An In-depth Technical Guide to 3-Bromo-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromo-3-ethylpentane**, a tertiary alkyl halide. The information presented herein is intended to support research and development activities by providing key data on its synthesis, purification, reactivity, and spectroscopic characterization.

Core Physical and Chemical Properties

3-Bromo-3-ethylpentane, also known as triethylcarbonyl bromide, is a halogenated alkane with the chemical formula $C_7H_{15}Br$.^{[1][2][3]} Its structure consists of a central carbon atom bonded to a bromine atom and three ethyl groups. This tertiary structure significantly influences its chemical reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3-Bromo-3-ethylpentane**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ Br	[1][2][3]
Molecular Weight	179.10 g/mol	[1][4]
CAS Number	73908-04-0	[2][3][4]
Boiling Point	55 °C at 15 Torr	[2]
Density (predicted)	1.138 ± 0.06 g/cm ³	[2]
LogP (predicted)	3.35010	[2]
Storage Temperature	Room Temperature, Inert Atmosphere	[2][4]

Synthesis and Purification

Synthesis Protocol: From 3-Ethylpentan-3-ol

A common method for the synthesis of **3-Bromo-3-ethylpentane** is the reaction of the corresponding tertiary alcohol, 3-ethylpentan-3-ol, with a brominating agent. One documented method involves the use of trimethylsilyl bromide.[2] While the specific literature for a detailed protocol with trimethylsilyl bromide was not found, a general and effective method for the conversion of tertiary alcohols to tertiary alkyl bromides involves the use of hydrobromic acid.

Experimental Protocol: Synthesis of **3-Bromo-3-ethylpentane** from 3-Ethylpentan-3-ol with Hydrobromic Acid

- Materials:
 - 3-Ethylpentan-3-ol
 - Concentrated Hydrobromic Acid (48%)
 - Anhydrous Calcium Chloride
 - Sodium Bicarbonate solution (5%)
 - Deionized Water

- Diethyl ether or other suitable organic solvent
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-ethylpentan-3-ol.
 - Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrobromic acid with stirring. Due to the reactive nature of the tertiary alcohol, the reaction is often vigorous.
 - After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Transfer the reaction mixture to a separatory funnel. The organic layer, containing the crude **3-Bromo-3-ethylpentane**, will typically be the upper layer.
 - Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous calcium chloride.
 - Filter to remove the drying agent. The resulting solution contains the crude **3-Bromo-3-ethylpentane**.

Purification Protocol: Fractional Distillation

The primary method for purifying **3-Bromo-3-ethylpentane** is fractional distillation, which separates compounds based on differences in their boiling points. This is particularly important to remove any unreacted starting material or byproducts.

Experimental Protocol: Purification by Fractional Distillation

- Apparatus:
 - Distillation flask

- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flask
- Heating mantle
- Thermometer
- Procedure:
 - Transfer the crude **3-Bromo-3-ethylpentane** to the distillation flask along with a few boiling chips.
 - Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
 - Begin heating the distillation flask gently.
 - Carefully monitor the temperature at the head of the fractionating column.
 - Collect the fraction that distills at the boiling point of **3-Bromo-3-ethylpentane** (55 °C at 15 Torr).[2] It is advisable to collect fractions over a narrow temperature range to ensure high purity.
 - The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.

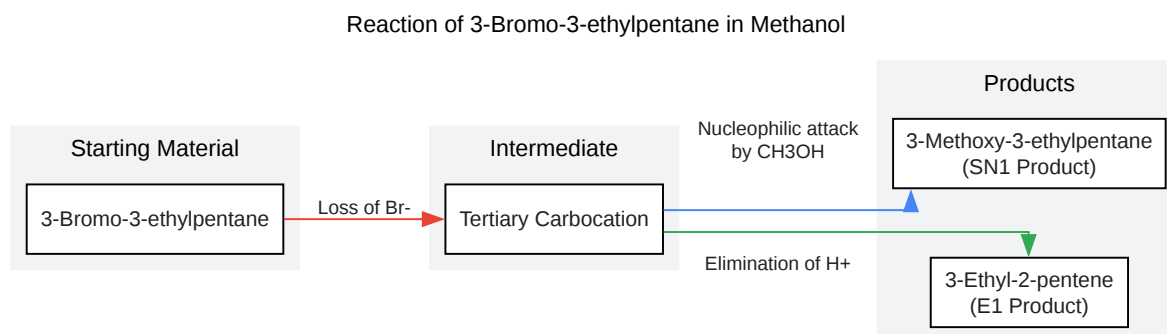
Chemical Reactivity and Mechanisms

As a tertiary alkyl halide, **3-Bromo-3-ethylpentane** readily undergoes nucleophilic substitution (S_N1) and elimination ($E1$) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent. A common example is its reaction when heated in methanol.

S_N1 and $E1$ Reactions in Methanol

When **3-Bromo-3-ethylpentane** is heated in methanol, it undergoes a solvolysis reaction that yields a mixture of substitution and elimination products. The reaction proceeds through a stable tertiary carbocation intermediate.

The workflow for this reaction is depicted below:



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Reaction pathway of **3-Bromo-3-ethylpentane** in methanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-Bromo-3-ethylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule (three equivalent ethyl groups attached to a central carbon), the NMR spectra are relatively simple.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments:

- The quaternary carbon bonded to the bromine atom.
- The methylene (-CH₂-) carbons of the ethyl groups.
- The methyl (-CH₃) carbons of the ethyl groups.

While a publicly available spectrum with assigned peaks for **3-Bromo-3-ethylpentane** is not readily available, data for the closely related 3-ethylpentane shows signals for the -CH₃ groups at approximately 11.0 ppm, the -CH₂- groups at 25.2 ppm, and the central CH group at 42.3

ppm.[5] The presence of the electronegative bromine atom in **3-Bromo-3-ethylpentane** would be expected to significantly downfield shift the signal for the central quaternary carbon.

^1H NMR: The ^1H NMR spectrum is expected to show two signals:

- A quartet for the methylene protons ($-\text{CH}_2-$) due to coupling with the adjacent methyl protons.
- A triplet for the methyl protons ($-\text{CH}_3$) due to coupling with the adjacent methylene protons.

For the related 3-ethylpentane, the $-\text{CH}_3$ protons appear around 0.84 ppm and the $-\text{CH}_2-$ protons are in the range of 1.09-1.43 ppm.[6] The bromine atom in **3-Bromo-3-ethylpentane** would likely cause a downfield shift of the methylene proton signals.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-3-ethylpentane** is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations. Key expected peaks are summarized in Table 2.

Table 2: Predicted IR Absorption Bands for **3-Bromo-3-ethylpentane**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2975-2850	C-H stretching	$-\text{CH}_3$, $-\text{CH}_2-$
1465-1450	C-H bending (scissoring)	$-\text{CH}_2-$
1380-1370	C-H bending (umbrella)	$-\text{CH}_3$
~700-500	C-Br stretching	C-Br

The fingerprint region (below 1500 cm^{-1}) will contain complex vibrations characteristic of the entire molecule. The IR spectrum of the parent alkane, 3-ethylpentane, shows strong C-H stretching and bending vibrations in the expected regions.[7] The presence of the C-Br bond in **3-Bromo-3-ethylpentane** would introduce a characteristic absorption at a lower wavenumber.

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References

- 1. 3-Bromo-3-ethylpentane | C₇H₁₅Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-bromo-3-ethylpentane [webbook.nist.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. C₇H₁₆ C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of 3-ethylpentane C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-ETHYLPENTANE(617-78-7) ¹H NMR spectrum [chemicalbook.com]
- 7. C₇H₁₆ infrared spectrum of 3-ethylpentane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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